Absence of Published Profiling Data Versus Structurally Related Kinase Inhibitors: A Procurement Risk Indicator
The 2017 J. Med. Chem. discovery of CC-671 established that the 4-((4-(cyclopentyloxy)-5-(2-methyl-6-benzoxazolyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxy-N-methyl-benzamide chemotype achieves dual TTK/CLK2 inhibition with IC50 values of 5 nM (TTK) and 3 nM (CLK2), and selectivity over 255 kinases at 3 μM [1]. The 2018 Mol. Cancer Ther. study further confirmed cellular target engagement (KNL1 and SRp75 phosphorylation) and in vivo efficacy in TNBC xenografts [2]. In contrast, no peer-reviewed biochemical IC50, cellular activity, or in vivo data exist for the 3-acetamido compound. This evidence gap is the single most actionable piece of information: the compound cannot be substituted for CC-671 or any other clinically characterized TFMP-pyrimidine-benzamide.
| Evidence Dimension | Published peer-reviewed pharmacological profiling (biochemical IC50, cellular target engagement, in vivo efficacy) |
|---|---|
| Target Compound Data | No published data |
| Comparator Or Baseline | CC-671 (dual TTK/CLK2 inhibitor): IC50 TTK = 5 nM, CLK2 = 3 nM; cellular inhibition of KNL1/SRp75 phosphorylation; TNBC xenograft tumor growth inhibition |
| Quantified Difference | Absent vs. complete profiling package |
| Conditions | Biochemical kinase assays, cellular mechanistic assays, mouse TNBC xenograft models |
Why This Matters
Procurement for target-based screening requires documented potency; the absence of data means the compound should never be selected as a presumed-active replacement for characterized kinase inhibitors.
- [1] Riggs JR, et al. J Med Chem. 2017;60(21):8989-9002. PMID: 28991472. View Source
- [2] Zhu D, et al. Mol Cancer Ther. 2018;17(8):1727-1738. PMID: 29866747. View Source
